

# Application Note: Impurity Profiling of Phenoxyethanol using Gas Chromatography-Mass Spectrometry (GC-MS)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Phenoxyethanol*

Cat. No.: *B1677644*

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## Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the comprehensive impurity profiling of **phenoxyethanol**, a widely used preservative in pharmaceutical and cosmetic products. The described protocols facilitate the identification and quantification of key process-related impurities, including phenol, ethylene oxide, and 2-(2-phenoxyethoxy)ethanol. Adherence to these methods will support the quality control and regulatory compliance of **phenoxyethanol** raw materials.

## Introduction

**Phenoxyethanol** (2-**phenoxyethanol**) is a glycol ether with broad-spectrum antimicrobial properties, making it a prevalent preservative in a variety of formulations.<sup>[1]</sup> Its synthesis, typically through the reaction of phenol and ethylene oxide, can result in the presence of unreacted starting materials and by-products.<sup>[2][3]</sup> The presence of these impurities, even at trace levels, can impact the safety and efficacy of the final product. Therefore, rigorous impurity profiling is a critical aspect of quality control for **phenoxyethanol** used in the pharmaceutical and cosmetic industries.

This document provides detailed GC-MS protocols for the separation, identification, and quantification of the primary impurities associated with the manufacturing of **phenoxyethanol**.

## Key Process-Related Impurities

The primary impurities in commercially available **phenoxyethanol** stem from its synthesis and potential side reactions:

- **Phenol**: An unreacted starting material, phenol is a known skin irritant and its concentration is strictly regulated in raw materials.[4]
- **Ethylene Oxide**: A gaseous starting material, ethylene oxide is a known carcinogen and its residual levels must be carefully controlled.
- **2-(2-Phenoxyethoxy)ethanol (Diethylene glycol monophenyl ether)**: A common by-product formed from the reaction of **phenoxyethanol** with an additional molecule of ethylene oxide.

## Experimental Protocols

Due to the significant differences in volatility between the target impurities, two separate GC-MS methods are recommended for a comprehensive impurity profile.

### Method 1: Analysis of Phenol and 2-(2-Phenoxyethoxy)ethanol by Direct Injection GC-MS

This method is suitable for the quantification of less volatile impurities.

#### 3.1.1. Sample and Standard Preparation

- **Solvent**: Methanol (HPLC Grade)
- **Phenoxyethanol Sample Solution**: Accurately weigh approximately 100 mg of the **phenoxyethanol** sample and dissolve it in 10 mL of methanol to achieve a concentration of 10 mg/mL.
- **Standard Stock Solutions**: Prepare individual stock solutions of phenol and 2-(2-phenoxyethoxy)ethanol in methanol at a concentration of 1 mg/mL.

- Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with methanol to cover a concentration range relevant to the expected impurity levels (e.g., 0.05 to 10 µg/mL).

### 3.1.2. GC-MS Instrumentation and Parameters

Parameter	Setting
Gas Chromatograph	Agilent 6890N or equivalent
Mass Spectrometer	Agilent 5973 or equivalent
Column	DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column[2]
Carrier Gas	Helium at a constant flow of 1.3 mL/min[2]
Injector Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Splitless (3 min)[2]
Oven Program	Initial 50 °C, ramp at 18 °C/min to 204 °C, then ramp at 5 °C/min to 230 °C, hold for 5 min[2]
MS Source Temp	230 °C
MS Quad Temp	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Full Scan (m/z 35-350) and Selected Ion Monitoring (SIM)

### 3.1.3. Selected Ion Monitoring (SIM) Parameters

Compound	Quantifier Ion (m/z)	Qualifier Ions (m/z)
Phenol	94	65, 66
2-(2-Phenoxyethoxy)ethanol	107	77, 94
Phenoxyethanol	94	77, 138[2]

## Method 2: Analysis of Residual Ethylene Oxide by Headspace GC-MS

This method is designed for the sensitive detection of the highly volatile ethylene oxide.

### 3.2.1. Sample and Standard Preparation

- Solvent: Deionized Water
- **Phenoxyethanol** Sample Preparation: Accurately weigh approximately 1 g of the **phenoxyethanol** sample into a 20 mL headspace vial. Add 5 mL of deionized water and seal the vial immediately.
- Ethylene Oxide Stock Solution: Prepare a stock solution of ethylene oxide in an appropriate solvent (e.g., chilled methanol) at a known concentration. Due to the high volatility and toxicity of ethylene oxide, it is recommended to use commercially available certified standards.
- Calibration Standards: Prepare a series of aqueous calibration standards in sealed headspace vials, covering a range of 0.1 to 10 µg/mL.

### 3.2.2. Headspace and GC-MS Parameters

Parameter	Setting
Headspace Autosampler	Agilent 7697A or equivalent
Vial Equilibration Temp	70 °C
Vial Equilibration Time	30 min
Loop Temperature	80 °C
Transfer Line Temp	90 °C
Gas Chromatograph	Agilent 8890 or equivalent
Mass Spectrometer	Agilent 7010 Triple Quadrupole or equivalent
Column	DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Injector Temperature	200 °C
Injection Mode	Split (10:1)
Oven Program	Initial 40 °C for 5 min, ramp at 10 °C/min to 220 °C, hold for 2 min
MS Source Temp	230 °C
MS Quad Temp	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)

### 3.2.3. Selected Ion Monitoring (SIM) Parameters for Ethylene Oxide

Compound	Quantifier Ion (m/z)	Qualifier Ions (m/z)
Ethylene Oxide	44	43, 29

## Data Presentation

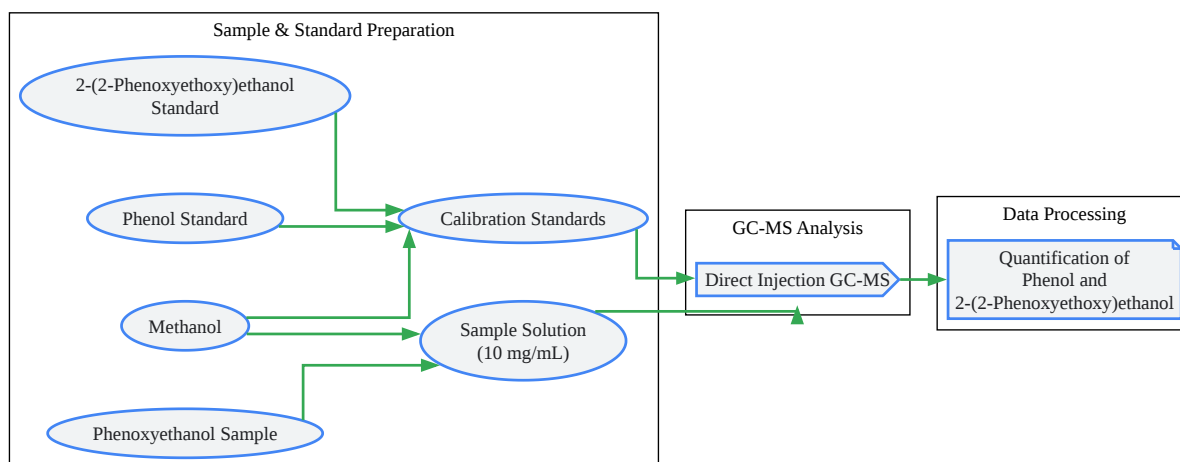
Quantitative data for the impurities should be compiled for clear comparison and reporting.

Table 1: Quantitative Analysis of Process-Related Impurities in **Phenoxyethanol**

Impurity	Method	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Specification Limit*
Phenol	Direct Injection GC-MS	~0.05 µg/mL	~0.15 µg/mL	≤ 0.1% w/w[5]
2-(2-Phenoxyethoxy)ethanol	Direct Injection GC-MS	~0.1 µg/mL	~0.3 µg/mL	≤ 0.1% w/w[5]
Ethylene Oxide	Headspace GC-MS	~0.05 µg/g	~0.15 µg/g	Typically ≤ 1 ppm

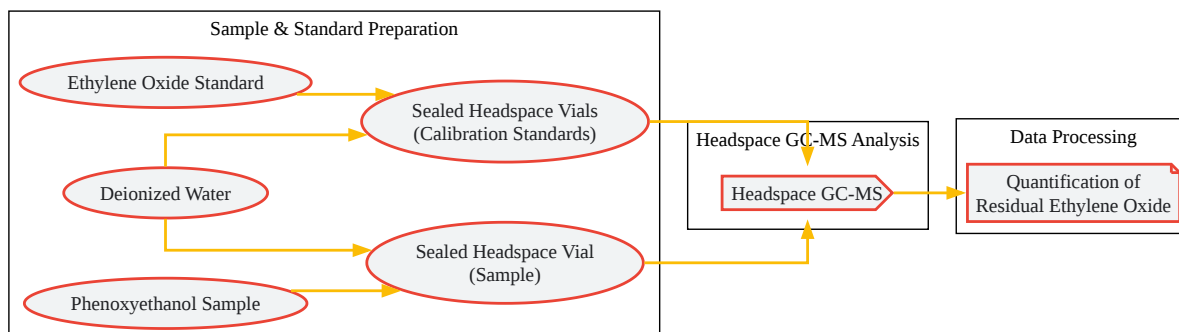
\*Specification limits are based on patent literature for high-purity **phenoxyethanol** and may vary based on the specific application and regulatory requirements.

## Visualizations



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Caption: Workflow for the analysis of phenol and 2-(2-phenoxyethoxy)ethanol.



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Caption: Workflow for the analysis of residual ethylene oxide.

## Conclusion

The GC-MS methods outlined in this application note provide a comprehensive approach for the impurity profiling of **phenoxyethanol** raw material. The direct injection method is effective for the analysis of less volatile impurities such as phenol and 2-(2-phenoxyethoxy)ethanol, while the headspace method offers the necessary sensitivity for the detection of residual ethylene oxide. The implementation of these protocols will enable researchers, scientists, and drug development professionals to ensure the quality, safety, and regulatory compliance of **phenoxyethanol** in their products.

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## References



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